molecular formula C23H23ClN2O3S B3940730 1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine

1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine

Cat. No.: B3940730
M. Wt: 443.0 g/mol
InChI Key: QTTFLXAPTDHDQN-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine is a complex organic compound with a molecular formula of C24H25ClN2O3S. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes. It features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 3-phenoxybenzyl group, making it a unique molecule with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This step forms the 1-[(4-chlorophenyl)sulfonyl]piperazine intermediate. Subsequently, the intermediate is reacted with 3-phenoxybenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can modify the functional groups on the phenoxy and piperazine rings.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets. In medicinal applications, it acts as a histamine H1 receptor antagonist, blocking the action of histamine and thereby reducing allergic responses . The sulfonyl and phenoxy groups play a crucial role in its binding affinity and selectivity towards the receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine is unique due to the presence of both the 4-chlorophenylsulfonyl and 3-phenoxybenzyl groups. This combination imparts specific chemical properties and biological activities that are not observed in simpler analogs. Its dual functional groups allow for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(3-phenoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c24-20-9-11-23(12-10-20)30(27,28)26-15-13-25(14-16-26)18-19-5-4-8-22(17-19)29-21-6-2-1-3-7-21/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTFLXAPTDHDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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